methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate
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Overview
Description
methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate is a synthetic organic compound that belongs to the class of tetrahydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Carbamate Formation: The final step involves the reaction of the tetrahydropyridine derivative with methyl isocyanate to form the carbamate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: The compound is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-methyl-1,2,5,6-tetrahydropyridine: Similar structure but lacks the carbamate group.
methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate N-oxide: An oxidized derivative of the compound.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the carbamate group, in particular, enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
methyl N-(1-benzyl-4-methyl-3,6-dihydro-2H-pyridin-5-yl)carbamate |
InChI |
InChI=1S/C15H20N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7H,8-11H2,1-2H3,(H,16,18) |
InChI Key |
FZTYHUQYOISLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(CC1)CC2=CC=CC=C2)NC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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